2,2'-Bipyrrole

描述

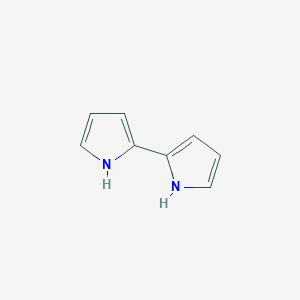

2,2′-Bipyrrole is a heterocyclic compound consisting of two pyrrole rings connected at their α-positions (2 and 2′ positions). It serves as a critical building block for synthesizing macrocyclic systems like porphycenes, corroles, and sapphyrins, which exhibit unique photophysical and electronic properties due to extended π-conjugation . Its synthesis often involves cross-coupling reactions (e.g., Suzuki, Stille) or oxidative methods using palladium or hypervalent iodine reagents . Key applications include conductive polymers, organic electronics, and biomedical sensors, owing to its tunable redox behavior and compatibility with electropolymerization .

准备方法

Early Synthetic Attempts and the Grabowski-Marchlewski Approach

The first purported synthesis of 2,2'-bipyrrole was reported in 1902 by Grabowski and Marchlewski, who combined hämopyrrol (10 ) with 4-methylbenzenediazonium chloride (11 ) to yield blue crystals initially misidentified as this compound . Subsequent reanalysis by Webb and Threlkeld revealed the product to be 2-pyrryl-2-pyrrolenine salts, highlighting the challenges in early pyrrole chemistry . Despite its inaccuracies, this work laid the groundwork for recognizing the reactivity of pyrrole subunits and the need for controlled coupling strategies.

A pivotal advancement came from Rapoport and Bordner, who developed a dehydrogenation route using pyrrolidinylpyrrole intermediates. By treating 2-(pyrrolidin-2-yl)pyrrole (15 ) with Pd/C at elevated temperatures, they achieved 40% yields of this compound (17 ) (Scheme 1) . The introduction of β-methoxy groups counteracted electronic deactivation, enabling access to asymmetric derivatives. This method was later refined using Vilsmeier-Haack reactions between 2-pyrrolidinone and pyrrole, improving yields and substrate scope .

Table 1: Key Rapoport Synthesis Conditions and Yields

Paal-Knorr Reaction-Based Strategies

Gribble and co-workers leveraged the Paal-Knorr reaction to prepare N-substituted 2,2'-bipyrroles. Treating pyrrole ketoaldehyde (28 ) with benzylamine and acetic acid in methanol yielded N-benzyl-2,2'-bipyrrole (29 ) in 30–96% yields, depending on the substituents (Scheme 2) . This method facilitated the synthesis of halogenated derivatives for natural product applications but required N-protection, limiting its utility for free NH bipyrroles.

Ullmann Coupling and Its Optimizations

Classical Ullmann Coupling

Webb and Threlkeld pioneered the use of Ullmann coupling for symmetric 2,2'-bipyrroles, reacting 2-iodopyrroles with copper-bronze in refluxing quinoline (190°C). Yields ranged from 54% for 2-bromopyrroles to 89% for iodinated substrates . However, harsh conditions and limited functional group tolerance hindered broader adoption.

Grigg’s Optimization

Grigg and co-workers addressed these limitations by introducing ethoxycarbonyl groups at the α-positions of 2-iodopyrroles. This modification enabled Ullmann couplings at 100°C in DMF, with some reactions proceeding at room temperature. Subsequent saponification and decarboxylation yielded 5,5'-unsubstituted-2,2'-bipyrrole (36 ) in 65–70% overall yield (Scheme 3) .

Table 2: Ullmann Coupling Performance Metrics

| Substrate | Coupling Conditions | Product | Yield |

|---|---|---|---|

| 2-Iodopyrrole (ethoxycarbonyl) | Cu, DMF, 100°C | 5,5'-Diethoxycarbonyl-2,2'-bipyrrole | 89% |

| 2-Bromopyrrole | Cu-bronze, quinoline, 190°C | This compound | 54% |

Palladium-Catalyzed Homocoupling Methods

A breakthrough emerged in 2011 with Pd(0)-catalyzed homocoupling of 2-iodopyrroles. Using Pd(PPh₃)₄ in aqueous DMF at room temperature, this method achieved near-quantitative yields (up to 89%) while preserving functional groups (Scheme 4) . The protocol’s mild conditions and scalability make it ideal for synthesizing fluorescent bipyrroles, which exhibit quantum yields exceeding 0.8 in polar solvents .

Vilsmeier-Haack and Related Electrophilic Approaches

Electrophilic formylation via Vilsmeier-Haack reactions has been instrumental in preparing 5,5'-diformyl-2,2'-bipyrroles, key intermediates for porphycenes and corroles. Treatment of this compound with POCl₃ and DMF at 0°C afforded the diformyl derivative in 70–75% yield . Sánchez-García and co-workers extended this strategy to 5,5'-dibrominated bipyrroles, enabling Suzuki and Stille couplings for further functionalization (Scheme 5) .

Modern Innovations and Asymmetric Bipyrrole Synthesis

Recent advances focus on asymmetric 2,2'-bipyrroles for tailored macrocycles. Borrell and co-workers developed a desulfurization route using Raney nickel to convert thienodipyrroles (101 ) into 4,4'-diaryl-2,2'-bipyrroles in 60–80% yields . Meanwhile, Sánchez-García’s one-pot synthesis from cinnamates (69 ) provides gram-scale access to dialkyl 4,4’-biaryl-2,2'-bipyrrole-3,3’-carboxylates (71 ) with 50% efficiency (Scheme 6) .

化学反应分析

Types of Reactions: 2,2’-Bipyrrole undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as ferric chloride (FeCl₃) or potassium permanganate (KMnO₄).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole rings. .

Common Reagents and Conditions:

Oxidation: FeCl₃, KMnO₄, and other oxidizing agents.

Reduction: LiAlH₄, sodium borohydride (NaBH₄).

Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄).

Major Products: The products of these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield bipyrrole quinones, while substitution reactions can introduce various functional groups onto the bipyrrole structure .

科学研究应用

Chemical Applications

1. Synthesis of Conducting Polymers

2,2'-Bipyrrole serves as a monomer for the synthesis of conducting polymers. These polymers are crucial in the development of electronic devices such as solar cells, light-emitting diodes (LEDs), and batteries. The extended conjugation of this compound allows for enhanced electrical conductivity compared to other pyrrole derivatives.

| Polymer Type | Application | Properties |

|---|---|---|

| Conducting Polymers | Solar cells | High electrical conductivity |

| LEDs | Tunable optical properties | |

| Batteries | Improved charge storage |

2. Functionalization and Derivatives

The ability to functionalize this compound leads to a range of derivatives with enhanced properties. For instance, bipyrrole derivatives have been studied for their potential as biosensors due to their tunable electrochemical properties and biocompatibility.

Biological Applications

1. Antimicrobial and Anticancer Activities

Research has shown that certain bipyrrole derivatives exhibit notable antimicrobial and anticancer activities. For example, a study highlighted the efficacy of a specific bipyrrole derivative against Escherichia coli, demonstrating its potential as a novel antimicrobial agent . Additionally, some compounds derived from this compound have been explored for their anticancer properties, making them candidates for drug development.

Case Study: Antimicrobial Activity

- Compound: 4-methoxy-2,2'-bipyrrole-5-carbaldehyde

- Target: E. coli

- Outcome: Significant reduction in bacterial growth without cytotoxic effects on human cells.

Material Science Applications

1. Porphyrinoids and Macrocycles

this compound is a fundamental building block for the synthesis of porphyrinoids and other macrocyclic compounds. These structures are vital in various applications including catalysis, photodynamic therapy, and as components in molecular electronics.

| Macrocycle Type | Application | Notable Features |

|---|---|---|

| Porphyrinoids | Catalysis | High stability and reactivity |

| Photodynamic therapy | Effective light absorption | |

| Molecular electronics | Charge transport capabilities |

Electropolymerization

Recent studies have focused on the electropolymerization of this compound monomers to create films with tailored electrical properties. The electrochemical characterization reveals that the oxidation potential decreases with increasing chain length of the polymer, indicating improved conductivity .

作用机制

The mechanism of action of 2,2’-bipyrrole and its derivatives depends on their specific applications. In conducting polymers, the extended conjugation of bipyrrole units facilitates electron delocalization, enhancing electrical conductivity. In biological systems, bipyrrole derivatives may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

相似化合物的比较

Structural and Electronic Properties

2,3′-Bipyrrole

- Electronic Effects: The 2,3′-linkage disrupts conjugation, leading to higher oxidation potentials compared to 2,2′-bipyrrole. This reduces its utility in conductive materials but enhances selectivity in antitumor applications .

- Applications : Demonstrates potent anticancer activity against multiple cell lines (e.g., HepG2, MCF-7), with compound 3h showing broad-spectrum efficacy .

3,3′-Bipyrrole

- Occurrence : Found in microbial biosynthesis pathways within porphyrin-rich environments, such as shale rock .

- Electronic Properties : Substitution at β-positions (3,3′) introduces steric hindrance, reducing π-orbital overlap and electrochemical stability compared to 2,2′-bipyrrole .

Quaterpyrroles

- Structure : Consist of four pyrrole units, often incorporating 2,2′-bipyrrole subunits.

- Redox Behavior: Exhibit lower oxidation potentials (e.g., 0.16 V for unsubstituted quaterpyrrole vs. 0.17 V for 2,2′-bipyrrole 1a), enabling easier electropolymerization .

Thiophene-Pyrrole Hybrids

- Example : 5,5′-Bis(2-thienyl)-2,2′-bipyrrole (1c ).

- Electrochromism : Films switch from pale pink (neutral) to transparent (oxidized), contrasting with 2,2′-bipyrrole’s yellow-to-black transition .

Substituent Effects on Properties

N-Methylation

- 10⁻⁴ S/cm for unsubstituted analogs) .

- Solubility : Methyl groups improve solubility in organic solvents (e.g., THF), facilitating solution-processable films .

Halogenation

- Example : 5,5′-Dibromo-2,2′-bipyrrole.

- Reactivity : Bromine substituents enable further functionalization via cross-coupling, expanding applications in optoelectronics .

Conformational Stability

2,2′-Bipyrrole adopts a stable trans conformation with a torsional angle of ~147.6°, minimizing steric clashes between adjacent pyrrole rings. In contrast, 2,3′- and 3,3′-bipyrroles exhibit cis-dominated conformations, reducing π-conjugation efficiency .

Comparative Data Tables

Table 1. Oxidation Potentials of 2,2′-Bipyrrole Derivatives vs. Analogues

Research Findings and Trends

- Conductive Polymers : 2,2′-Bipyrrole derivatives outperform pyrrole in conductivity due to extended conjugation, with methylated variants (e.g., 1b ) achieving conductivities up to 10⁻² S/cm .

- Electrochromism : Substitution with thiophene or methyl groups enables reversible color transitions, critical for adaptive optics and displays .

- Biomedical Potential: 2,3′-Bipyrroles show promise in oncology, while 2,2′-bipyrrole macrocycles are explored in photodynamic therapy and anion sensing .

生物活性

2,2'-Bipyrrole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound and its derivatives, focusing on their potential therapeutic applications, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a structural component of various natural products and synthetic compounds. It is recognized for its role in the synthesis of porphyrinoids, which are important in biological systems and have applications in photodynamic therapy (PDT) and catalysis . The bipyrrole structure contributes to the compound's unique physicochemical properties, enabling it to interact with biological targets effectively.

Antimicrobial Properties

Research has shown that derivatives of this compound exhibit significant antimicrobial activity. For instance, prodigiosin, a tripyrrole compound derived from this compound, has demonstrated broad-spectrum antimicrobial effects against various bacteria . The mechanism involves inhibition of cell division and disruption of cellular processes.

Cytotoxicity and Anticancer Activity

The cytotoxic potential of this compound derivatives has been studied extensively. Prodigiosins have been found to selectively target cancer cells while sparing normal cells. They inhibit the phosphorylation and activation of JAK-3, a key player in cell signaling pathways associated with cancer progression . A study reported that certain prodigiosin analogs showed selective cytotoxicity against melanoma and liver cancer cells with IC50 values significantly lower than those of conventional chemotherapeutics .

Immunosuppressive Effects

Some derivatives also exhibit immunosuppressive properties. For example, they have been evaluated for their ability to modulate immune responses in vitro and in vivo. The immunosuppressive activity is particularly relevant for transplant medicine and autoimmune diseases .

The biological activity of this compound compounds can be attributed to several mechanisms:

- Receptor Modulation : Some bipyrrole derivatives act as ligands for the aryl hydrocarbon receptor (AHR), affecting gene expression related to xenobiotic metabolism .

- Oxidative Stress Induction : Certain compounds induce oxidative stress in cancer cells, leading to apoptosis through mechanisms such as DNA damage and mitochondrial dysfunction .

- Disruption of Cellular Signaling : By interfering with key signaling pathways (e.g., JAK-STAT), these compounds can alter cell proliferation and survival .

Study on 4-Methoxy-2,2'-Bipyrrole-5-Carbaldehyde (MBC)

A recent study highlighted the biological activity of MBC, a derivative of this compound. MBC was shown to inhibit strobilation in jellyfish without causing cytotoxic effects at concentrations as low as 6.3 µM. This finding suggests potential applications in controlling marine organisms' life cycles .

Research on Prodigiosin Analogues

In another study focusing on prodigiosin analogues derived from this compound, researchers synthesized various compounds and evaluated their cytotoxicity against human tumor cell lines. The results indicated that modifications to the bipyrrole structure significantly impacted the anticancer activity, with some analogues displaying enhanced potency compared to the parent compound .

Data Summary

| Compound | Activity Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Prodigiosin | Antimicrobial | <10 | Inhibition of cell division |

| Prodigiosin | Cytotoxic (Melanoma) | 0.5 | JAK-3 inhibition |

| MBC | Strobilation Inhibition | 6.3 | Non-cytotoxic modulation |

| Prodigiosin Analog | Cytotoxic (Liver Cancer) | <5 | Oxidative stress induction |

常见问题

Q. What are the primary synthetic routes for 2,2'-bipyrrole, and how do methodological improvements address historical challenges?

Basic Research Focus

Traditional methods for synthesizing this compound include oxidative coupling reactions (e.g., Ullmann coupling) and Vilsmeier-Haack condensation . However, the Ullmann coupling often fails due to competing side reactions or low yields under standard conditions . Improved methodologies involve optimizing reaction parameters (e.g., Pd-mediated tandem cyclization–oxygenation) and adjusting additives, concentrations, and temperature to suppress oligomerization . For example, replacing Ullmann coupling with Pd-catalyzed protocols enhances regioselectivity and efficiency, enabling access to functionalized bipyrroles critical for macrocycle synthesis .

Q. How do methyl substitutions at N- or Cβ-positions influence the electronic and steric properties of this compound and its polymers?

Advanced Structural Analysis

Methyl substitutions at N- or Cβ-positions modulate HOMO/LUMO distributions, conductivity, and bandgaps. N-methylation reduces inter-pyrrole coupling, while Cβ-methylation enhances electron delocalization, as shown via cyclic voltammetry and DFT calculations . For instance, Cβ-dimethyl-substituted bipyrroles exhibit higher conductivity (up to 10 S/cm) in polymers compared to N-methylated analogs due to reduced steric hindrance and improved π-orbital overlap . Researchers should combine electrochemical characterization (e.g., anodic oxidation) with computational modeling to predict substitution effects .

Q. What factors govern reaction selectivity in Pd-mediated oxygenation vs. α–α oligomerization of bipyrroles?

Advanced Mechanistic Inquiry

Pd-mediated reactions face competing pathways: acetoxylation (oxygenation) and oligomerization. Selectivity depends on Pd loading, solvent polarity, and acceptor units. Higher Pd concentrations favor oxygenation, while electron-deficient substituents (e.g., lactams) suppress oligomerization by stabilizing intermediates . NMR spectroscopy and kinetic studies reveal stepwise oxygenation mechanisms, where steric bulk at α-positions directs reactivity . To prioritize oxygenation, use low-concentration Pd catalysts in polar aprotic solvents with electron-withdrawing additives .

Q. How can electrochemical deposition of this compound derivatives enhance conductivity for sensor applications?

Applied Materials Research

Electrochemical deposition of oligo(ethylene glycol)-functionalized bipyrroles improves polymer chain length and conductivity. For example, this compound monomers with THP-protected groups exhibit faster deposition rates (linear correlation with CV cycles) due to reduced steric hindrance . Post-deposition oxidation with agents like FeCl₃ further enhances conductivity (e.g., polypyrrole nanofibers for H₂/NH₃ sensing) . Optimize deposition by selecting monomers with pre-linked pyrrole units (e.g., this compound 12) and adjusting potential cycles .

Q. How can researchers resolve contradictions in synthetic yields reported for this compound methodologies?

Data Contradiction Analysis

Discrepancies arise from variations in reaction conditions (e.g., Ullmann coupling failures under reflux vs. success with Pd catalysis) . To validate methods:

- Compare Pd loadings, solvent systems, and protecting groups (e.g., THP vs. methyl ethers in electrochemical deposition) .

- Use standardized characterization (NMR, HPLC) to quantify unreacted intermediates and byproducts .

- Cross-reference theoretical calculations (TD-DFT) with experimental UV-Vis spectra to confirm product identity .

Q. What role do computational methods (e.g., DFT) play in elucidating the electronic structure of bipyrrole derivatives?

Advanced Theoretical Modeling

DFT and Atoms-in-Molecules (AIM) analyses predict HOMO/LUMO localization, bandgaps, and solvatochromic behavior. For example, TD-DFT replicates absorption profiles of fused bipyrroles (e.g., cNDA2O) and identifies solvent-induced symmetry-breaking charge transfer in excited states . Researchers should pair computational models with experimental spectroscopy (UV-Vis, fluorescence) to validate electronic transitions and design chromophores with tailored bandgaps .

Q. What challenges arise in using this compound as a precursor for porphycene and sapphyrin macrocycles?

Macrocycle Synthesis Focus

Key challenges include functionalizing 5,5’-diformyl-2,2’-bipyrrole (a porphycene precursor) without destabilizing the macrocycle . Steric hindrance at α-positions complicates McMurry coupling, requiring precise stoichiometry and low-temperature conditions . For sapphyrins, solubility issues in protic media (e.g., methanol) necessitate polar substituents (e.g., sulfonate groups) to enhance stability during anion-binding studies .

属性

IUPAC Name |

2-(1H-pyrrol-2-yl)-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-3-7(9-5-1)8-4-2-6-10-8/h1-6,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUNQYODBKLBOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C2=CC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40293595 | |

| Record name | 2,2'-Bipyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10087-64-6 | |

| Record name | 2,2'-Bipyrrole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Bipyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。